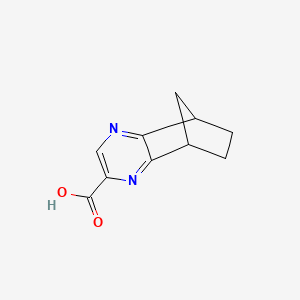![molecular formula C11H17N3 B11905686 (3-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine](/img/structure/B11905686.png)
(3-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine is a heterocyclic compound that features a cyclopropyl group and a tetrahydroimidazo[1,5-a]pyridine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine typically involves multi-step reactions starting from commercially available precursors. One common approach involves the cyclization of appropriate intermediates under controlled conditions. For example, the condensation of cyclopropylamine with a suitable aldehyde or ketone, followed by cyclization and reduction steps, can yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced amines or alcohols.
Applications De Recherche Scientifique
(3-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl 3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-yl)propanoate: A similar compound used as a rigid linker in PROTAC development.
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide: Known for its antibacterial activity.
Uniqueness
(3-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine is unique due to its specific structural features, such as the cyclopropyl group and the tetrahydroimidazo[1,5-a]pyridine core. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C11H17N3 |
|---|---|
Poids moléculaire |
191.27 g/mol |
Nom IUPAC |
(3-cyclopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine |
InChI |
InChI=1S/C11H17N3/c12-7-9-10-3-1-2-6-14(10)11(13-9)8-4-5-8/h8H,1-7,12H2 |
Clé InChI |
XCVHJMFHDOTEPF-UHFFFAOYSA-N |
SMILES canonique |
C1CCN2C(=C(N=C2C3CC3)CN)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



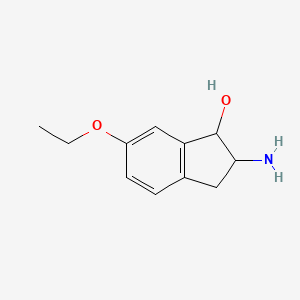
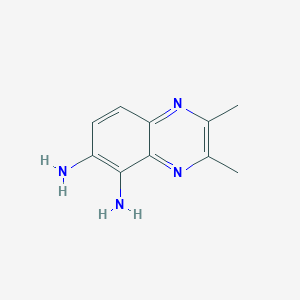

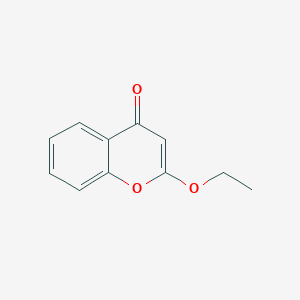

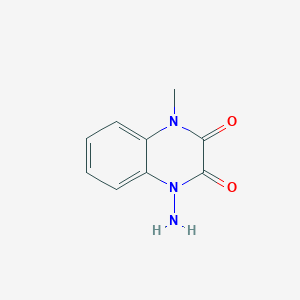

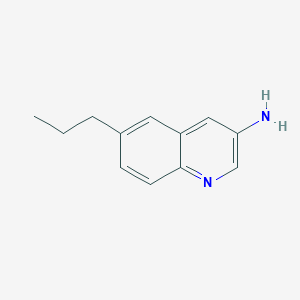
![3-Chloropyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione](/img/structure/B11905657.png)


